molecular formula C24H28N2O7 B560200 BP 554 maleate CAS No. 1221401-95-1

BP 554 maleate

Cat. No. B560200
M. Wt: 456.495
InChI Key: NBCXNOHQTALBRA-BTJKTKAUSA-N
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Description

BP 554 maleate is a selective 5-HT1A agonist . The 5-HT1A receptor is a G protein-coupled receptor for the endogenous neurotransmitter serotonin (5-HT) and mediates inhibitory neurotransmission .


Molecular Structure Analysis

The molecular formula of BP 554 maleate is C20H24N2O3.C4H4O4 . It has a molecular weight of 456.48 .


Chemical Reactions Analysis

BP 554 maleate has shown higher affinity for the 5-HT1A receptor than for 5-HT1-non-A, 5-HT2, α2-adrenergic, dopamine D2, and benzodiazepine receptors . In rat hippocampal membranes, BP 554 maleate inhibited the activity of adenylate cyclase stimulated by forskolin .


Physical And Chemical Properties Analysis

BP 554 maleate is soluble up to 100 mM in DMSO . It should be stored at room temperature .

Relevant Papers The relevant papers retrieved mention the agonist activity of BP 554 maleate at central 5-HT1A receptors . More specific details from these papers could not be retrieved from the web search results.

Scientific Research Applications

  • Selective 5-HT1A Receptor Agonist : Matsuda et al. (1989) conducted a study demonstrating that BP-554 acts as a selective agonist at 5-HT1A receptors in vivo. This was evidenced by its high affinity for 5-HT1A recognition sites and the ability to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes. BP-554 also influenced brain chemistry and physiological responses in mice, suggesting its potential application in neurological research (Matsuda et al., 1989).

  • Role in Blood Pressure and Adiposity : Sarzani et al. (2004) studied the association of the C(-55)A polymorphism of the natriuretic peptide clearance receptor (NPRC) with blood pressure (BP), overweight/obesity, and body fat distribution. Although this study does not directly involve BP-554, it provides insight into research methodologies relevant to blood pressure and adiposity, which could be relevant for studies involving BP-554 (Sarzani et al., 2004).

  • Synthesis Optimization Using Neural Networks : Zhu Ji-qin (2004) reported on the process optimization for synthesizing bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate using neural network techniques. While this study focuses on a different compound, it illustrates the use of advanced techniques such as neural networks for optimizing the synthesis of complex organic compounds, which can be relevant for the synthesis of BP-554 (Zhu Ji-qin, 2004).

  • Endocrine-Disrupting Properties : Eladak et al. (2015) discussed the endocrine-disrupting properties of bisphenol A (BPA) and its alternatives, including bisphenol S and bisphenol F. Though not directly related to BP-554, this study provides context on the investigation of compounds with potential endocrine-disrupting effects, which is a relevant consideration in pharmacological research (Eladak et al., 2015).

properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3.C4H4O4/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19;5-3(6)1-2-4(7)8/h1-3,5-8,15H,4,9-14,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCXNOHQTALBRA-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BP 554 maleate

Citations

For This Compound
5
Citations
E Cinelli, D Mutolo, L Iovino, T Pantaleo… - European Journal of …, 2020 - Wiley Online Library
… 1080, Tocris Bioscience, Bristol, UK) either bath applied (10, 50 and 100 μM) or microinjected (1 mM); BP 554 maleate (selective 5-HT 1A R agonist; Cat. # 0556, Tocris Bioscience) …
Number of citations: 8 onlinelibrary.wiley.com
L Iovino, D Mutolo, E Cinelli, M Contini, T Pantaleo… - Brain research, 2019 - Elsevier
… Bioscience, Bristol, UK), 1 mM (R)-(+)-8-Hydroxy-DPAT hydrobromide (8-OH-DPAT; full 5-HT 1A receptor agonist, more active enantiomer; Tocris Bioscience), 1 mM BP 554 maleate (…
Number of citations: 24 www.sciencedirect.com
NM Barnes, JF Neumaier - Tocris Biosci Sci Rev Ser, 2011 - resources.tocris.com
Introduction 5-hydroxytryptamine (5-HT, serotonin) is an ancient biochemical manipulated through evolution to be utilized extensively throughout the animal and plant kingdoms. …
Number of citations: 46 resources.tocris.com
Y Geng, C Yates, RT Peterson - Cell Reports Methods, 2023 - cell.com
It has been a major challenge to systematically evaluate and compare how pharmacological perturbations influence social behavioral outcomes. Although some pharmacological …
Number of citations: 3 www.cell.com
L Iovino - 2019 - flore.unifi.it
The present research was undertaken to investigate the role of serotonin, and in particular of 5-HT1A receptors, in the modulation of the neuronal mechanisms underlying respiratory …
Number of citations: 0 flore.unifi.it

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